1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Description
1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS: 181641-61-2) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a phenyl substituent at the 4-position, and a carboxylic acid functional group. Its molecular formula is C₂₀H₂₁NO₄, with a molecular weight of 339.39 g/mol and a purity >95% . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of opioid analogs and bioactive molecules . The Cbz group enhances solubility and facilitates selective deprotection under hydrogenolysis or acidic conditions, enabling modular drug design .
Properties
IUPAC Name |
4-phenyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLVBPHUSLUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627976 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181641-61-2 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group. This can be achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as sodium carbonate. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is cleaved via hydrogenolysis or acidic hydrolysis , exposing the secondary amine for further functionalization.
Hydrogenolysis with Palladium Catalyst
- Reagents/Conditions :
- Reaction :
- Outcome :
Acidic Hydrolysis
- Reagents/Conditions :
- Application :
Functionalization of the Carboxylic Acid Group
The carboxylic acid undergoes esterification or amide formation under standard conditions.
Esterification
- Reagents/Conditions :
- Reaction :
- Outcome :
Amide Formation
- Reagents/Conditions :
- Application :
Alkylation at the Piperidine Nitrogen
After Cbz removal, the secondary amine participates in alkylation or nucleophilic addition .
Reaction with Phenyl Vinyl Ketone
- Reagents/Conditions :
- Reaction :
- Outcome :
Salt Formation
The carboxylic acid forms salts under acidic conditions, enhancing solubility for downstream reactions.
Hydrochloride Salt Formation
- Reagents/Conditions :
- Outcome :
Decarboxylation
Under thermal or basic conditions, the carboxylic acid may undergo decarboxylation , though direct evidence for this compound is limited.
Theoretical Pathway
Scientific Research Applications
Synthetic Applications
1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid serves as a precursor for synthesizing various derivatives that exhibit pharmacological activity. It can be transformed into bridged tetrahydronaphthalene derivatives, which are important in the development of analgesics and other therapeutic agents .
Reaction Pathways
The compound can undergo acylation reactions to yield various acyloxypiperidine derivatives. For example, it can be reacted with acetic anhydride or propionic anhydride to form 4-phenyl-4-acetoxypiperidine and 4-phenyl-4-propionoxypiperidine, respectively. These derivatives have been shown to possess potent analgesic properties .
Therapeutic Applications
Research indicates that derivatives of this compound exhibit significant analgesic effects. The compound's structural features allow it to interact effectively with biological targets involved in pain pathways.
Case Studies
- Analgesic Activity : A study demonstrated that certain derivatives of this compound showed efficacy comparable to established analgesics in animal models. The mechanism of action appears to involve modulation of opioid receptors .
- Synthesis of Antidepressants : The compound has also been explored for synthesizing potential antidepressant agents. Modifications on the piperidine ring have led to compounds that exhibit selective serotonin reuptake inhibition, suggesting a pathway for developing new antidepressants .
Mechanism of Action
The mechanism of action of 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The phenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
- Structural Difference : Replaces the benzyloxycarbonyl (Cbz) group with a tert-butoxycarbonyl (Boc) group.
- Reactivity: Boc is more labile under acidic conditions (e.g., trifluoroacetic acid) compared to the Cbz group, which requires hydrogenolysis .
- Applications : Used in structure-activity relationship (SAR) studies due to its steric bulk and ease of removal .
- Data: Molecular weight 335.39 g/mol; priced at $66.00/g (Santa Cruz Biotechnology) .
1-Benzylpiperidine-4-carboxylic Acid
- Structural Difference : Lacks the Cbz group; features a benzyl substituent directly attached to the piperidine nitrogen.
- Reactivity : Reduced steric hindrance compared to the Cbz analog, making it prone to oxidation.
- Applications: Identified as an impurity in active pharmaceutical ingredients (APIs) like diphenoxylate .
- Data: CAS 61886-17-7; molecular formula C₁₃H₁₅NO₂ .
1-Benzoylpiperidine-4-carboxylic Acid
- Structural Difference : Substitutes the Cbz group with a benzoyl moiety.
- Reactivity : The benzoyl group is less hydrolytically stable, limiting its utility in multi-step syntheses.
- Safety : Classified as an irritant (Xi hazard code) with risk phrases R36/37/38 .
- Data : Molecular weight 233.26 g/mol ; CAS 5274-99-7 .
Ethyl 1-Benzyl-4-phenylpiperidine-4-carboxylate
- Structural Difference : Carboxylic acid is esterified to an ethyl group.
- Reactivity : The ester group lowers solubility in aqueous media but enhances lipophilicity for CNS-targeting drugs.
- Applications: Intermediate in the synthesis of diphenoxylate, an antidiarrheal agent .
- Data: CAS 59084-08-1; molecular formula C₂₂H₂₅NO₂ .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structural Difference : Ethoxycarbonyl group replaces the Cbz group.
- Physicochemical Properties : Higher Log S (-1.5) compared to the Cbz analog (-2.8), indicating better aqueous solubility .
- Applications : Utilized in custom peptide synthesis and prodrug design .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Synthetic Utility : The Cbz group in this compound enables efficient deprotection for subsequent functionalization, a critical step in opioid derivative synthesis .
- Bioactivity : Derivatives lacking the phenyl group (e.g., N-Cbz-4-piperidinecarboxylic acid, CAS 10314-98-4) exhibit reduced binding affinity to μ-opioid receptors, highlighting the phenyl group’s role in target engagement .
Biological Activity
1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (commonly referred to as Z-4-phenylpiperidine) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21NO4, with a molecular weight of 339.39 g/mol. Its structure features a piperidine ring substituted with a benzyloxycarbonyl group and a phenyl group, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds, including Z-4-phenylpiperidine, exhibit antimicrobial properties. In vitro studies have shown their effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antiviral and Anticancer Properties
Studies have highlighted the compound's potential as an antiviral and anticancer agent. Specifically, it has demonstrated activity against certain cancer cell lines in laboratory settings, indicating its role in inhibiting tumor growth. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
The biological activity of Z-4-phenylpiperidine is primarily attributed to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. This interaction can disrupt critical cellular processes, leading to the observed antimicrobial and anticancer effects. For instance, the compound may inhibit enzymes involved in cell proliferation or interfere with signal transduction pathways essential for cancer cell survival .
Case Studies
- Anticancer Efficacy : A study conducted by Malawska et al. demonstrated that Z-4-phenylpiperidine derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the micromolar range. The study suggested that these compounds could serve as lead candidates for further development in cancer therapy .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial activity of various piperidine derivatives, including Z-4-phenylpiperidine. Results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Comparative Analysis
A comparative analysis of similar compounds reveals that Z-4-phenylpiperidine possesses unique structural features that enhance its biological activity. For instance, when compared to other piperidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzyloxycarbonyl group | Antimicrobial, antiviral, anticancer |
| 1-Benzyl-4-phenylpiperidine | Lacks benzyloxycarbonyl | Primarily analgesic properties |
| 1-(4-Methoxybenzoyl)-4-piperidinone | Methoxy group | Moderate antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves protecting the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under alkaline conditions (e.g., NaHCO₃). Subsequent introduction of the phenyl and carboxylic acid groups at the 4-position requires coupling reactions, such as Ullmann or Suzuki-Miyaura protocols for aryl incorporation . Efficiency optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometry (1.2–1.5 equivalents of benzyl chloroformate), and maintaining anhydrous conditions to prevent hydrolysis of intermediates .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on characteristic peaks for the Cbz group (δ 5.1–5.3 ppm for benzyl CH₂) and the piperidine ring protons (δ 1.5–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 355.18 for C₂₀H₂₁NO₄). Purity assessment requires HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood due to potential skin/eye irritation. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water. Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers address contradictory solubility data reported for this compound in different solvent systems?
- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Conduct systematic solubility studies using USP/Ph.Eur. protocols: equilibrate excess compound in solvents (e.g., DMSO, THF, EtOAc) at 25°C for 24 hours, then quantify via UV-Vis or gravimetric analysis. Cross-validate with Differential Scanning Calorimetry (DSC) to detect polymorphic transitions .
Q. What strategies are effective in stabilizing this compound against hydrolytic degradation during storage?
- Methodological Answer : Hydrolysis of the Cbz group is a key degradation pathway. Stabilization strategies include:
- Lyophilization : Remove water to create a stable amorphous solid.
- Excipient Use : Add desiccants (e.g., silica gel) or antioxidants (e.g., BHT) in storage containers.
- Accelerated Stability Testing : Conduct studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
Q. How can computational modeling aid in predicting reactivity or regioselectivity during derivatization of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinities for target enzymes, guiding rational design of derivatives. Validate predictions experimentally via kinetic studies .
Q. What experimental approaches resolve discrepancies in reported NMR spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies may stem from tautomerism or solvent effects. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks. Cross-reference with synthetic intermediates to rule out impurities .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results in cell-based assays involving this compound?
- Methodological Answer : Variations in cell lines, assay conditions (e.g., serum concentration), or compound solubility can cause discrepancies. Standardize protocols:
- Use identical cell passages and serum-free media during treatment.
- Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity.
- Include controls for autohydrolysis products to confirm observed activity is not artifactual .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
